AZD3759

Catalog No.
S547918
CAS No.
1626387-80-1
M.F
C22H23ClFN5O3
M. Wt
459.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD3759

CAS Number

1626387-80-1

Product Name

AZD3759

IUPAC Name

[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate

Molecular Formula

C22H23ClFN5O3

Molecular Weight

459.9 g/mol

InChI

InChI=1S/C22H23ClFN5O3/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27)/t13-/m1/s1

InChI Key

MXDSJQHFFDGFDK-CYBMUJFWSA-N

SMILES

CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

AZD3759; AZD-3759; AZD 3759; zorifertinibum; zorifertinib.

Canonical SMILES

CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C

Description

The exact mass of the compound (R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate is 459.14735 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Non-Small-Cell Lung Cancer (NSCLC) with Central Nervous System (CNS) Metastases

Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of Non-Small-Cell Lung Cancer (NSCLC) with Central Nervous System (CNS) metastases.

Summary of the Application: AZD3759 is a BBB-penetrating EGFR inhibitor used for the treatment of EGFR mutant NSCLC with CNS metastases . It is designed to fully penetrate the blood-brain barrier (BBB), achieving equal free concentrations in the blood, cerebrospinal fluid, and brain tissue .

Methods of Application or Experimental Procedures: The treatment involves administering AZD3759 to patients with EGFR mutant NSCLC. The drug penetrates the BBB and targets the cancer cells in the CNS .

Results or Outcomes: Treatment with AZD3759 has been shown to cause tumor regression in subcutaneous xenograft, leptomeningeal metastasis (LM), and brain metastasis (BM) lung cancer models. It also prevents the development of BM in nude mice . An early clinical study in patients with BM and LM treated with AZD3759 confirms its BBB-penetrant properties and antitumor activities .

Enhanced Efficacy of AZD3759 and Radiation on Brain Metastasis from EGFR Mutant NSCLC

Specific Scientific Field: This application is in the field of Radiation Oncology, specifically the treatment of brain metastasis from EGFR mutant NSCLC.

Summary of the Application: AZD3759, an EGFR tyrosine kinase inhibitor with excellent blood–brain barrier (BBB) penetration, has been shown to enhance the antitumor efficacy in a BM model from EGFR mutant (EGFRm) NSCLC when combined with radiation .

Methods of Application or Experimental Procedures: The treatment involves the administration of AZD3759 in combination with radiation therapy. The drug penetrates the BBB and targets the cancer cells in the brain, enhancing the effect of the radiation therapy .

Results or Outcomes: The combination of AZD3759 and radiation has been shown to enhance the antitumor activity in BM from EGFRm NSCLC. The study found that AZD3759 inhibited both the non-homologous end joining (NHEJ) and homologous recombination (HR) DNA double-strand breaks (DSBs) repair pathway, and abrogated the G2/M checkpoint to suppress DNA damage repair .

First-Line Treatment for EGFR-Mutated NSCLC with CNS Metastases

Specific Scientific Field: This application is in the field of Oncology, specifically the treatment of EGFR-mutated Non-Small-Cell Lung Cancer (NSCLC) with CNS metastases as a first-line therapy.

Summary of the Application: AZD3759 has shown promising efficacy and tolerable safety as a first-line therapy in EGFR-mutated NSCLC with CNS metastases . The 200-mg bid cohort had better clinical outcomes .

Methods of Application or Experimental Procedures: The treatment involves administering AZD3759 as a first-line therapy to patients with EGFR-mutated NSCLC with CNS metastases .

Results or Outcomes: The study reported that AZD3759 was more favorable than the first-generation EGFR TKIs, gefitinib and erlotinib; the median progression-free survival (PFS) of these two treatments was 15.2 and 8.3 months, respectively .

Inhibition of Glioma

Specific Scientific Field: This application is in the field of Neuro-Oncology, specifically the treatment of Glioma.

Summary of the Application: AZD3759 has been studied for its potential in inhibiting glioma, a type of brain tumor .

Methods of Application or Experimental Procedures: The treatment involves administering AZD3759 to mice implanted with C6-LUC cells .

First-Line Treatment for EGFR-Mutated NSCLC with Untreated Multiple Brain Metastasis

Specific Scientific Field: This application is in the field of Oncology, specifically the treatment of EGFR-mutated Non-Small-Cell Lung Cancer (NSCLC) with untreated multiple brain metastasis as a first-line therapy.

Summary of the Application: AZD3759 has shown promising efficacy and tolerable safety as a first-line therapy in EGFR-mutated NSCLC with untreated multiple brain metastasis . The patient demonstrated a prolonged response of both intra- and extracranial lesions over 7 years with AZD3759 as first-line treatment .

Methods of Application or Experimental Procedures: The treatment involves administering AZD3759 as a first-line therapy to patients with EGFR-mutated NSCLC with untreated multiple brain metastasis .

AZD3759, also known as Zorifertinib, is a small molecule compound classified as an epidermal growth factor receptor (EGFR) inhibitor. It is designed to penetrate the blood-brain barrier effectively, making it a potential candidate for treating various central nervous system disorders and cancers. The compound has a molecular formula of C22H23ClFN5O3C_{22}H_{23}ClFN_{5}O_{3} and an average molecular weight of approximately 459.91 g/mol. Its structure features a quinazoline moiety substituted by amine groups, which contributes to its biological activity against EGFR-related pathways .

  • Due to the lack of specific information, potential safety concerns and hazards are unknown. However, some quinazolinone derivatives may exhibit toxicity [].

Future Research Directions

  • Further investigation is needed to elucidate the origin, potential biological activity, and mechanism of action of (R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate.
  • Synthesis, characterization, and biological evaluation would be necessary to understand its full potential.

  • Hydrolysis: 3,4-dihydro-7-methoxy-4-oxoquinazoline-6-alcohol acetate is hydrolyzed to form an intermediate compound.
  • Nucleophilic Addition-Elimination: (R)-(-)-2-methylpiperazine is reacted to create another intermediate.
  • Chloroformylation: The intermediate undergoes chloroformylation to introduce a chloroformyl group.
  • Esterification: This step involves the reaction of the hydrolyzed compound with the chloroformylated intermediate.
  • Boc Removal: A Boc (tert-butyloxycarbonyl) protecting group is removed to activate the compound.
  • Methylation and Chlorination: Subsequent methylation and chlorination reactions yield the final product, AZD3759 .

AZD3759 exhibits potent inhibitory effects on EGFR phosphorylation, with an IC50 value of approximately 0.3 nM against wild-type EGFR and even lower against mutant forms such as L858R . Its ability to penetrate the blood-brain barrier allows it to reduce activated EGFR levels in the brain, which has implications for neurodegenerative diseases like Parkinson's disease. In preclinical studies, AZD3759 has been shown to decrease phosphorylated alpha-synuclein pathology in mouse models, suggesting its potential as a disease-modifying therapy .

The synthesis of AZD3759 can be summarized in the following steps:

  • Hydrolysis of 3,4-dihydro-7-methoxy-4-oxoquinazoline-6-alcohol acetate in the presence of an inorganic base (e.g., potassium carbonate).
  • Formation of intermediates through nucleophilic addition-elimination with (R)-(-)-2-methylpiperazine.
  • Chloroformylation, followed by esterification to connect various functional groups.
  • Boc removal, methylation, and chlorination to finalize the structure.
  • Alkylation reaction with 2-fluoro-3-chloroaniline leads to the final product .

AZD3759 is primarily under investigation for its applications in oncology and neurodegenerative diseases:

  • Cancer Treatment: As an EGFR inhibitor, it is being studied for efficacy against various cancers that exhibit aberrant EGFR signaling.
  • Neurodegenerative Diseases: Its ability to penetrate the blood-brain barrier positions it as a candidate for treating conditions like Parkinson's disease by targeting alpha-synuclein pathology .

Studies have demonstrated that AZD3759 effectively inhibits EGFR signaling pathways in cancer cells and reduces pathological markers in neurodegenerative models. The compound's interaction with EGFR has been characterized through various assays, confirming its potency and selectivity . Notably, AZD3759 shows promise in clinical trials aimed at evaluating its safety and tolerability in patients with specific cancers .

AZD3759 shares structural and functional similarities with other compounds targeting EGFR but stands out due to its enhanced ability to penetrate the central nervous system.

Compound NameTypeIC50 (nM)CNS PenetrationUnique Features
Zorifertinib (AZD3759)Small Molecule0.3YesHigh blood-brain barrier penetration
OsimertinibSmall Molecule0.5LimitedApproved for non-small cell lung cancer
AfatinibSmall Molecule0.7LimitedIrreversible EGFR inhibitor
ErlotinibSmall Molecule1.0LimitedFirst-generation EGFR inhibitor

AZD3759's unique capability to penetrate the blood-brain barrier while maintaining potent inhibitory effects on EGFR makes it a promising candidate among existing therapies targeting similar pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

459.1473455 g/mol

Monoisotopic Mass

459.1473455 g/mol

Heavy Atom Count

32

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

67SX9H68W2

Wikipedia

[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate

Dates

Modify: 2023-08-15
1: Tan CS, Cho BC, Soo RA. Next-generation epidermal growth factor receptor
2: Zeng Q, Wang J, Cheng Z, Chen K, Johnström P, Varnäs K, Li DY, Yang ZF, Zhang
(Last updated: 4/20/2016).

Explore Compound Types